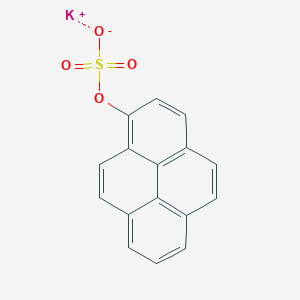
1-PyrenylPotassiumSulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-PyrenylPotassiumSulfate typically involves the sulfonation of pyrene followed by the neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale sulfonation reactors and continuous flow systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-PyrenylPotassiumSulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly in the presence of halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and the presence of catalysts. Major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted pyrene compounds .
Aplicaciones Científicas De Investigación
1-PyrenylPotassiumSulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard and in the synthesis of other complex organic molecules.
Biology: The compound serves as a biomarker for studying the exposure to polycyclic aromatic hydrocarbons in biological systems.
Medicine: Research is ongoing into its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-PyrenylPotassiumSulfate exerts its effects involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to changes in cellular processes. For example, it may inhibit certain metabolic pathways or activate detoxification enzymes, thereby influencing the biological response to polycyclic aromatic hydrocarbons .
Comparación Con Compuestos Similares
1-PyrenylPotassiumSulfate can be compared with other similar compounds such as:
1-PyrenylSodiumSulfate: Similar in structure but with sodium instead of potassium.
1-PyrenylAmmoniumSulfate: Contains ammonium instead of potassium.
1-PyrenylLithiumSulfate: Lithium replaces potassium in this compound.
The uniqueness of this compound lies in its specific interactions and stability, which may differ from its sodium, ammonium, and lithium counterparts .
Propiedades
Fórmula molecular |
C16H9KO4S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
potassium;pyren-1-yl sulfate |
InChI |
InChI=1S/C16H10O4S.K/c17-21(18,19)20-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);/q;+1/p-1 |
Clave InChI |
SHDJVCZHQJNPGT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OS(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


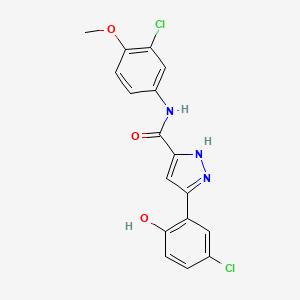
![(Z)-6,8'7,3'-Diligustilide;3-Butylidene-3,4,5,5a,6,6',7',7a-octahydro-6-propylspiro[cyclobut[e]isobenzofuran-7(1H),1'(3'H)-isobenzofuran]-1,3'-dione](/img/structure/B14090351.png)
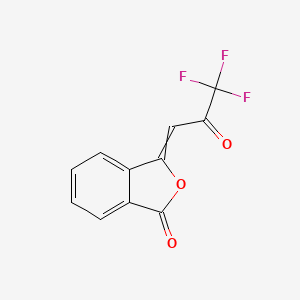
![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090372.png)
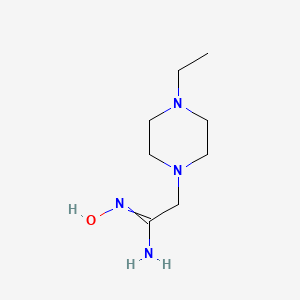
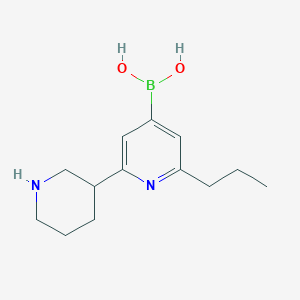
![4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B14090386.png)
![6-amino-2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14090393.png)
![2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide](/img/structure/B14090396.png)
![7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090398.png)
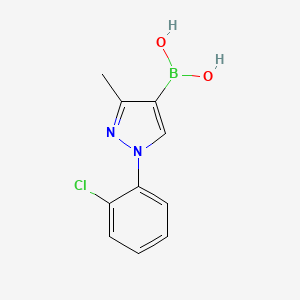
![tert-Butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B14090432.png)

![2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090451.png)
